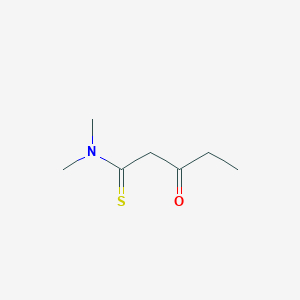
N,N-dimethyl-3-oxopentanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
パルミチン酸-13C(C2標識): は、パルミチン酸の安定同位体標識化合物であり、第2位の炭素が炭素-13同位体で置換されています。パルミチン酸は、動物と植物の両方に見られる一般的な16炭素飽和脂肪酸です。 標識バージョンは、主にガスクロマトグラフィー質量分析(GC-MS)および液体クロマトグラフィー質量分析(LC-MS)などのさまざまな分析技術におけるパルミチン酸の定量化のための内部標準として使用されます .
準備方法
合成経路と反応条件: パルミチン酸-13C(C2標識)の合成には、パルミチン酸分子の第2位炭素に炭素-13同位体を組み込むことが含まれます。これは、脂肪酸合成経路で標識前駆体を使用するなど、さまざまな合成経路を通じて達成できます。 特定の反応条件と試薬が使用されて、目的の炭素原子の正確な標識が保証されます .
工業的製造方法: パルミチン酸-13C(C2標識)の工業的製造には、通常、標識前駆体を使用した大規模合成が含まれます。 プロセスは、高い収率と純度が得られるように最適化されており、標識化合物が科学研究や分析アプリケーションに必要な基準を満たしていることを保証します .
化学反応の分析
反応の種類: パルミチン酸-13C(C2標識)は、非標識の対応物と同様のさまざまな化学反応を起こします。これらの反応には次のものがあります。
酸化: パルミチン酸は酸化されて、パルミチンアルデヒドとパルミチン酸誘導体を生成できます。
還元: 還元反応は、パルミチン酸をパルミチンアルコールに変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)と水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
主な生成物:
酸化: パルミチンアルデヒド、パルミチン酸誘導体。
還元: パルミチンアルコール。
置換: エステル、アミド
科学研究への応用
化学: パルミチン酸-13C(C2標識)は、さまざまなサンプル中のパルミチン酸の定量化のために、分析化学における内部標準として使用されます。 これは、脂肪酸組成の正確な測定と分析に役立ちます .
生物学: 生物学研究では、パルミチン酸-13C(C2標識)を使用して、脂肪酸を含む代謝経路を研究します。 これは、細胞や組織におけるパルミチン酸の取り込みと代謝を追跡するのに役立ちます .
医学: 医学研究では、この標識化合物は、代謝性疾患、心臓血管疾患、癌などのさまざまな病気におけるパルミチン酸の役割を調査するために使用されます。 これは、関与する分子メカニズムと経路の理解を助けます .
産業: 産業部門では、パルミチン酸-13C(C2標識)は、医薬品とニュートラシューティカルの開発に使用されます。 また、品質管理と保証プロセスにも使用され、製品の整合性と純度が保証されます .
科学的研究の応用
Medicinal Chemistry
N,N-Dimethyl-3-oxopentanethioamide has been investigated for its potential therapeutic properties. The compound's structure suggests it may act as a precursor for synthesizing bioactive molecules. Research indicates that derivatives of thioamides often exhibit antimicrobial and antifungal activities, making them valuable in drug development.
Case Study: Antimicrobial Activity
A study examined the antimicrobial properties of thioamide derivatives, including this compound. Results showed promising activity against various bacterial strains, indicating its potential as an antimicrobial agent .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it a versatile building block in the synthesis of more complex molecules.
Synthesis of Thioamide Derivatives
this compound can be utilized to synthesize thioamide derivatives through nucleophilic substitution reactions. These derivatives have applications in creating pharmaceuticals and agrochemicals, highlighting the compound's utility in synthetic chemistry .
Biochemical Reagent
In biochemical research, this compound is employed as a reagent in enzyme-catalyzed reactions. Its ability to form stable complexes with metal ions enhances its functionality as a ligand in coordination chemistry.
Case Study: Enzyme Catalysis
Research has demonstrated that the compound can act as a substrate for transaminase enzymes, facilitating the synthesis of amino acids and other biologically relevant compounds . This application underscores its importance in metabolic engineering and synthetic biology.
Summary Table of Applications
作用機序
パルミチン酸-13C(C2標識)は、さまざまな生化学経路に参加することによってその効果を発揮します。それは、タンパク質のアシル化に関与しており、これは膜結合タンパク質を脂質二重層に固定することを容易にします。 このプロセスは、タンパク質-小胞相互作用とGタンパク質共役受容体機能の調節に不可欠です . さらに、パルミチン酸は、ストレス応答経路に関与する細胞内でグルコース調節タンパク質78(GRP78)とCCAATエンハンサー結合タンパク質相同タンパク質(CHOP)の発現を誘導することができます .
類似の化合物との比較
類似の化合物:
- パルミチン酸-13C(C1標識)
- パルミチン酸-13C(C3標識)
- パルミチン酸-13C(C4標識)
- パルミチン酸-13C16
比較: パルミチン酸-13C(C2標識)は、第2位炭素に特異的に標識されているため、代謝研究での正確な追跡と分析が可能です。 第1、第3、または第4位炭素に標識されたものなどの他の標識バージョンは、類似の目的を果たしますが、標識の位置に基づいて異なる洞察を提供します .
類似化合物との比較
- Palmitic Acid-13C (C1 labeled)
- Palmitic Acid-13C (C3 labeled)
- Palmitic Acid-13C (C4 labeled)
- Palmitic Acid-13C16
Comparison: Palmitic Acid-13C (C2 labeled) is unique due to the specific labeling at the second carbon position, which allows for precise tracking and analysis in metabolic studies. Other labeled versions, such as those labeled at the first, third, or fourth carbon positions, serve similar purposes but provide different insights based on the position of the label .
特性
CAS番号 |
178218-29-6 |
|---|---|
分子式 |
C7H13NOS |
分子量 |
159.25 g/mol |
IUPAC名 |
N,N-dimethyl-3-oxopentanethioamide |
InChI |
InChI=1S/C7H13NOS/c1-4-6(9)5-7(10)8(2)3/h4-5H2,1-3H3 |
InChIキー |
ZNSZVKWBUDKOBP-UHFFFAOYSA-N |
SMILES |
CCC(=O)CC(=S)N(C)C |
正規SMILES |
CCC(=O)CC(=S)N(C)C |
同義語 |
Pentanethioamide, N,N-dimethyl-3-oxo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















